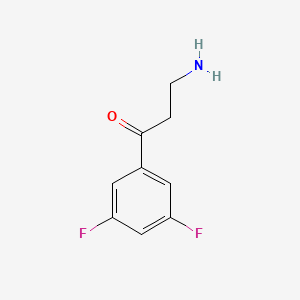

3-Amino-1-(3,5-difluorophenyl)propan-1-one

Description

3-Amino-1-(3,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone derivative featuring an amino group at the β-position of the propanone backbone. The presence of fluorine atoms on the aromatic ring enhances electronegativity and metabolic stability, while the amino group may contribute to hydrogen bonding or catalytic interactions in biological systems .

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

3-amino-1-(3,5-difluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1-2,12H2 |

InChI Key |

RYFSFZSJUKCVJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-difluorophenyl)propan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 3,5-difluorophenylpropan-2-one.

Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 3-Amino-1-(3,5-difluorophenyl)propan-1-one.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

- Studied for its interactions with enzymes and receptors.

Medicine:

- Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 3-Amino-1-(3,5-difluorophenyl)propan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Variations on the Propanone Chain

Key Observations :

- Amino vs. Chloro Substituents: The amino group in the target compound may enable nucleophilic interactions or hydrogen bonding, distinguishing it from the chloro analog (), which is more likely to participate in substitution reactions.

Aromatic Ring Modifications

Key Observations :

- Thiophene vs. Difluorophenyl : Thiophene-containing analogs () introduce sulfur-based π-electron systems, altering electronic properties and solubility compared to fluorinated phenyl groups.

Heterocyclic and Functional Group Additions

Key Observations :

- Amino vs. Aminoimidazole: HIF () incorporates an aminoimidazole ring, enhancing its ability to chelate metal ions or bind to enzymatic pockets, unlike the simpler amino group in the target compound.

- Hybrid Structures : Compounds with fused aromatic systems (e.g., naphthalene in ) exhibit increased steric bulk, which may limit bioavailability compared to smaller fluorinated analogs.

Biological Activity

3-Amino-1-(3,5-difluorophenyl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an amino group and a difluorophenyl moiety, which contribute to its biological interactions. The presence of the difluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets. The chemical structure can be represented as follows:

The biological activity of 3-Amino-1-(3,5-difluorophenyl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions, which modulate the activity of these targets. This mechanism is crucial for its potential therapeutic effects.

Biological Activity

Research indicates that 3-Amino-1-(3,5-difluorophenyl)propan-1-one exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Neurotransmitter Modulation : There are indications that it may influence neurotransmitter systems, suggesting a role in modulating synaptic transmission.

Case Studies

- Antimicrobial Efficacy : A study conducted by Leung et al. (2020) demonstrated that derivatives of 3-Amino-1-(3,5-difluorophenyl)propan-1-one showed significant activity against Chlamydia species. The results indicated a selective inhibition mechanism that could be leveraged for developing new antibiotics .

- Enzyme Interaction Studies : In vitro assays have shown that the compound interacts with specific kinases, leading to inhibition of their activity. For example, a derivative exhibited an IC50 value of 12 μM against TbGSK3, highlighting its potential in targeting kinases involved in parasitic infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.